2-(1-Methoxy-piperidin-4-yl)-ethanol
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(1-methoxypiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-11-9-5-2-8(3-6-9)4-7-10/h8,10H,2-7H2,1H3 |
InChI Key |
JFXNOOPNEFCWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)CCO |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-(1-Methoxy-piperidin-4-yl)-ethanol is often synthesized as part of broader research into piperidine derivatives, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for the development of novel therapeutics.
Antiviral Applications
Research has highlighted the potential of piperidine derivatives, including this compound, in treating viral infections such as Hepatitis C Virus (HCV). These compounds exhibit antiviral activity by targeting specific viral proteins and inhibiting their function. For instance, patents describe piperazine-piperidine compounds that demonstrate efficacy against HCV, indicating a promising avenue for further exploration with related structures like this compound .
Antimycobacterial Activity
The compound has also been investigated for its antimycobacterial properties. Studies on related piperidine derivatives show that they can effectively combat strains of Mycobacterium tuberculosis, suggesting that this compound might share similar properties . The synthesis of these derivatives often involves complex multistep reactions aimed at enhancing their activity against mycobacterial infections.
Pharmacological Insights
The pharmacological profile of this compound suggests its potential in treating various conditions due to its ability to modulate neurotransmitter systems and other biochemical pathways.
Cholinergic Activity
Research indicates that compounds with a piperidine core can act as dual inhibitors of cholinesterase and monoamine oxidase, which are crucial for managing neurodegenerative diseases like Alzheimer's . This suggests that this compound may possess similar capabilities, making it a candidate for further investigation in neuropharmacology.
Central Nervous System Disorders
Given its structural similarities to other psychoactive compounds, there is potential for this compound to be explored in the context of Central Nervous System (CNS) disorders. Its ability to interact with neurotransmitter receptors could lead to therapeutic applications in treating anxiety, depression, or cognitive decline .
Synthesis and Activity Evaluation
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activity. For example, the synthesis of novel piperazine derivatives showed promising results against various bacterial strains . These findings underscore the importance of structural modifications in enhancing the pharmacological efficacy of related compounds.
Toxicity Assessments
In vitro toxicity assessments are critical for evaluating the safety profile of new compounds before clinical application. Studies have shown that certain piperidine derivatives exhibit low toxicity against human cell lines, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The position and type of substituents (e.g., methoxy, benzyl, chloro) significantly alter physicochemical properties. For example, chloro-benzyl groups enhance lipophilicity, while methoxy-ethanol chains improve aqueous solubility .
- Functional Group Synergy: Ethanol/methanol groups enable hydrogen bonding, critical for interactions in biological systems or solvent-based applications.
Physicochemical Data
- Molecular Weight : Ranges from 173.25 to 292.38 g/mol, depending on substituents (see Table above).
- Polarity: Methoxy and ethanol groups increase polarity, as seen in [1-(2-Methoxyethyl)piperidin-4-yl]methanol (logP ≈ 0.5 estimated) compared to benzyl derivatives (logP > 2) .
Q & A
Q. What are the recommended synthetic routes for 2-(1-Methoxy-piperidin-4-yl)-ethanol, and how can reaction conditions be optimized?
The synthesis of piperidine derivatives often involves reductive amination, nucleophilic substitution, or ring-opening reactions. For example:
- Reductive amination : Reacting 4-piperidone with methoxyamine derivatives under hydrogenation conditions (e.g., Pd/C catalyst) .
- Substitution reactions : Using 4-hydroxy-piperidine intermediates with methoxyalkyl halides in polar aprotic solvents (e.g., DMF) under reflux .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or crystallization. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield .
Q. How can the structural identity and purity of this compound be verified?
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software) provides unambiguous structural confirmation .
- Spectroscopy : Use / NMR to confirm substituent positions and FT-IR for functional group analysis (e.g., O-H stretch at ~3400 cm) .
- Chromatography : HPLC with UV detection (λ = 210–280 nm) or GC-MS for purity assessment (>95%) .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- First aid : In case of exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) affect the compound’s biological activity?
- SAR studies : Compare analogs with varying substituents on the piperidine ring. For example:
- Replace the methoxy group with ethoxy or hydroxyl groups to assess changes in hydrophobicity and hydrogen-bonding capacity .
- Evaluate antimicrobial or receptor-binding activity using in vitro assays (e.g., MIC tests for antibiotics) .
- Computational modeling : Use DFT calculations to predict electronic effects and molecular docking to study target interactions .
Q. What are the environmental impacts of this compound, and how can its biodegradability be assessed?
- Ecotoxicology : Perform OECD 301 tests (e.g., ready biodegradability) in activated sludge .
- Bioaccumulation : Measure log values experimentally (e.g., shake-flask method) or via predictive software (EPI Suite) .
- Degradation pathways : Use LC-MS to identify breakdown products under UV irradiation or microbial action .
Q. How can solvent-free synthesis methods improve the sustainability of producing this compound?
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Thermodynamic properties : Use the NIST WebBook or COSMOtherm to estimate vapor pressure, enthalpy of vaporization, and solubility .
- Molecular dynamics : Simulate diffusion coefficients in aqueous solutions using GROMACS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
